2-(3,4-Dihydroxyphenyl)acetonitrile
Overview
Description
2-(3,4-Dihydroxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis Applications :
- Oxidation of (3,4-dihydroxyphenyl)acetonitrile leads to various products including para-quinomethane derivatives, with implications in morphine synthesis (Land et al., 2003).
- A study on the synthesis of 2-(2-hydroxyphenyl)acetonitriles highlighted the potential for creating benzofuranones, indicating applications in organic synthesis (Wu et al., 2014).
Pharmacology and Health-Related Applications :
- Hydroxytyrosol, related to 2-(3,4-dihydroxyphenyl)acetonitrile, has been studied for its cardiovascular benefits, with research focusing on accurate measurement in plasma for pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).
- The study of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, a compound structurally similar to this compound, offered insights into the analysis of these compounds in biological matrices, which is significant for understanding neurotransmitter functions (Zhu et al., 2003).
Materials Science Applications :
- Alkylated 3,4-ethylenedioxythiophene derivatives, related to this compound, were studied for their optical, conductive, and magnetic properties, indicating applications in the development of new materials (Groenendaal et al., 2001).
- Research on copolymers synthesized from thiophene derivatives and 3,4-ethylenedioxythiophene, similar to this compound, revealed significant electrochemical and spectroscopic characteristics, suggesting their use in advanced electronic and optical applications (Wei et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3,4-Dihydroxyphenyl)acetonitrile include Penicillin G acylase , Protocatechuate 3,4-dioxygenase alpha chain , Protocatechuate 3,4-dioxygenase beta chain , DNA , and 3,4-dihydroxyphenylacetate 2,3-dioxygenase . These targets play crucial roles in various biochemical pathways and cellular functions.
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it may bind to the active sites of these enzymes, altering their catalytic activities and influencing the biochemical pathways they are involved in.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets and its influence on biochemical pathways . These effects can include changes in enzyme activity, alterations in metabolic processes, and potential impacts on disease states.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Biochemical Analysis
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3,4-Dihydroxyphenyl)acetonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies, have not been extensively studied .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSDBYUZFMVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447959 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-62-1 | |
Record name | 2-(3,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.